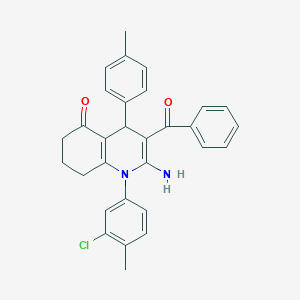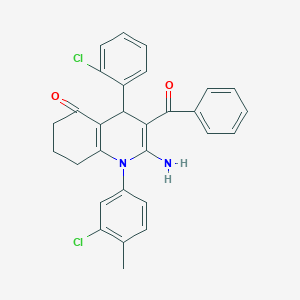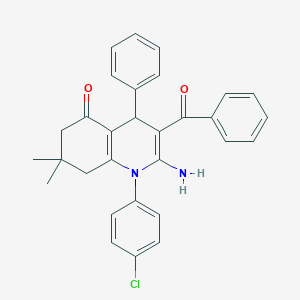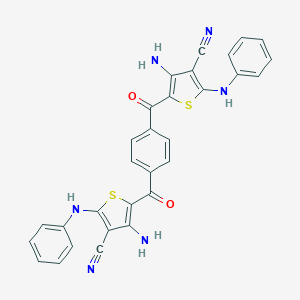![molecular formula C28H22N2OS B304439 4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPSN and belongs to the class of nicotinonitrile derivatives.
Wirkmechanismus
The mechanism of action of MMPSN involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. MMPSN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer metastasis. MMPSN has also been shown to inhibit the aggregation of amyloid beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPSN has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MMPSN has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of MMP-2. In neurodegenerative diseases, MMPSN has been shown to reduce the aggregation of amyloid beta protein, which can prevent the formation of plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMPSN in lab experiments include its high purity and stability, which allows for consistent results. MMPSN is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, the limitations of using MMPSN in lab experiments include its low solubility in water, which can limit its use in certain experiments. MMPSN also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on MMPSN. One potential direction is to study the effectiveness of MMPSN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study the potential of MMPSN as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the safety and efficacy of MMPSN in vivo.
Synthesemethoden
The synthesis of MMPSN involves the reaction of 4-methylphenylacetonitrile with 2-(4-methylphenyl)-2-oxoethyl mercaptan in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzaldehyde and ammonium acetate to obtain MMPSN. The synthesis method has been optimized to obtain high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MMPSN has shown promising results in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. MMPSN has also been studied for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Molekularformel |
C28H22N2OS |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22N2OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)30-28(25(24)17-29)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3 |
InChI-Schlüssel |
BMDCETVCGHPDNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




